Product packaging for D-leucyl-D-leucine(Cat. No.:CAS No. 38689-30-4)

D-leucyl-D-leucine

Cat. No.: B3133351
CAS No.: 38689-30-4
M. Wt: 244.33 g/mol
InChI Key: LCPYQJIKPJDLLB-NXEZZACHSA-N
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Description

D-leucyl-D-leucine is a synthetic dipeptide composed of two D-leucine amino acids. This compound is of significant interest in biochemical and immunology research, particularly in the study of peptide metabolism and enzyme-substrate interactions. Its structure is characterized by its resistance to proteolytic enzymes that typically act on L-amino acid peptides, making it a valuable tool for investigating the specificity of proteases like dipeptidyl peptidase I . Research into similar leucyl-leucine structures has demonstrated their capacity to form porous, crystalline structures with molecular sieve properties, which are explored for applications in separations science and materials research . The study of its self-assembly behavior and interactions with organic vapors further underscores its utility in the development of novel sensory and storage materials . As a stable, diastereomeric form of the naturally occurring L-isomer, this compound provides researchers with a critical tool for probing chiral specificity in biological systems and for designing novel bio-stable architectures. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O3 B3133351 D-leucyl-D-leucine CAS No. 38689-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPYQJIKPJDLLB-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereochemical and Conformational Analyses of D Leucyl D Leucine

Structural Elucidation through X-ray Crystallography

X-ray crystallography provides a direct method for determining the three-dimensional arrangement of atoms in a crystalline solid, offering precise details about molecular structure, packing, and intermolecular interactions.

Analysis of Peptide Backbone Conformations (e.g., Ramachandran Plot Regions)

The conformation of the peptide backbone is primarily defined by the dihedral angles phi (φ) and psi (ψ) around the N-Cα and Cα-C bonds, respectively expasy.orgwikipedia.orgnih.govpup.ac.inmdpi.compsu.edu. The Ramachandran plot, which maps these φ and ψ angles, illustrates the energetically allowed regions for amino acid residues in peptides and proteins. For D-amino acids, the allowed regions on the Ramachandran plot are enantiomerically inverted compared to L-amino acids wikipedia.orgnih.gov. While specific φ and ψ values for D-leucyl-D-leucine are not explicitly provided in the search results, studies on peptides containing D-amino acids indicate that they can adopt conformations that might be disfavored or inaccessible to L-amino acids, potentially exploring different regions of the Ramachandran plot nih.govcapes.gov.br. For example, D-residues are noted to prefer certain rotameric states that align with αL conformations capes.gov.br.

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

In the crystalline state, peptide molecules interact through various non-covalent forces, most notably hydrogen bonds, which dictate the supramolecular assembly and packing rsc.orgrsc.orgresearchgate.netnih.gov. These interactions, typically involving the peptide backbone (N-H···O=C) and potentially side chains, form ordered networks that stabilize the crystal lattice. Studies on other dipeptides and peptides highlight the formation of β-sheet-like structures or other ordered arrangements driven by these hydrogen bonds rsc.orgresearchgate.netnih.gov. For this compound, similar hydrogen bonding patterns are expected, contributing to its specific solid-state architecture. For example, L-leucyl-L-leucine has shown a tendency to form layered structures rsc.org.

Spectroscopic Investigations of D-Dipeptide Conformation

Spectroscopic techniques provide complementary information about molecular conformation, particularly in solution, and can probe chiral properties.

Infrared (IR) Spectroscopy for Beta-Structure Quantification

Infrared (IR) spectroscopy is a valuable technique for discerning the secondary structural elements of peptides and proteins, including the presence and quantification of β-structures. The characteristic absorption bands in the IR spectrum, particularly the amide I (around 1600-1700 cm⁻¹) and amide II (around 1500-1600 cm⁻¹) regions, are highly sensitive to the hydrogen bonding patterns and backbone conformations that define secondary structures biorxiv.orgthermofisher.com. The amide I band, specifically, arises from the C=O stretching vibration and its frequency is strongly influenced by the local secondary structure biorxiv.org. β-sheet structures typically exhibit a characteristic amide I band with a maximum around 1620-1640 cm⁻¹, often accompanied by a weaker band at higher wavenumbers, reflecting the repetitive hydrogen bonding within the sheet biorxiv.orgnih.gov. While specific studies directly quantifying β-structure in this compound using IR are not extensively detailed in the provided search results, the general principles of IR spectroscopy for protein secondary structure analysis are well-established biorxiv.orgthermofisher.com. Methods such as spectral deconvolution can be employed to resolve overlapping bands and quantify the relative contributions of different secondary structures, including β-sheets, within a sample thermofisher.com.

Theoretical and Computational Approaches to this compound Conformation

Theoretical and computational methods offer complementary approaches to experimental techniques, providing insights into the conformational landscape, stability, and interaction mechanisms of this compound. These methods are essential for a comprehensive understanding of the molecule's behavior.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are widely employed to explore the dynamic behavior of molecules and sample their conformational space over time nih.govnih.govacs.orgnsf.gov. By solving Newton's equations of motion, MD simulations can reveal the ensemble of conformations a molecule adopts and assess their relative stability nih.govacs.org. For peptides, MD simulations involve defining initial structures, employing appropriate force fields (e.g., OPLS-AA, AMBER), and simulating the system's evolution, often in the presence of explicit solvent molecules nih.govnsf.gov. Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be used to accelerate the exploration of conformational landscapes, particularly for molecules with complex energy surfaces nih.govnih.gov. Stability is typically assessed by analyzing parameters such as root-mean-square deviation (RMSD) of atomic positions, potential energy, and clustering of sampled conformations nih.govfrontiersin.orgbiorxiv.org. These simulations can identify stable or transient conformations and provide insights into the dynamic processes governing peptide behavior nih.govnih.govbiorxiv.org. While specific MD studies on this compound are not explicitly detailed in the provided results, MD simulations are a standard tool for conformational sampling and stability analysis in peptide research nih.govnih.govacs.orgnsf.gov.

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, often based on Density Functional Theory (DFT) or ab initio methods, are fundamental for determining the electronic structure and energetics of molecules cecam.orgmpg.deunipd.itnorthwestern.edu. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and relative energies of different conformers unipd.it. By optimizing the geometries of potential conformers, quantum chemical calculations can identify the most stable structures and provide detailed information about bonding, charge distribution, and electronic properties mpg.deunipd.itnorthwestern.edu. For peptides, these calculations are crucial for understanding the intrinsic conformational preferences and the energetic landscape that governs their folding and interactions unipd.itnih.gov. Methods like DFT, particularly with various functional approximations (e.g., B3LYP, M06-2X), are commonly used for such analyses, often in conjunction with basis sets like 6-311+G(d,p) unipd.itnih.gov. The energy differences calculated between conformers are critical for predicting which structures are most likely to be populated under given conditions unipd.itnih.gov.

Computational Prediction of Chiral Recognition Mechanisms

Computational methods play a significant role in understanding and predicting chiral recognition, which is the differential interaction of enantiomers with a chiral environment. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are employed for this purpose nsf.govnih.govnih.govmdpi.com. These approaches aim to model the interactions between a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral receptor) and the enantiomers of a target molecule, such as this compound if it were to be separated or interact with a chiral system nsf.govnih.govnih.govmdpi.com. By calculating binding affinities, hydrogen bonding patterns, van der Waals forces, and other non-covalent interactions, computational models can elucidate the molecular basis of chiral discrimination nsf.govnih.govnih.govmdpi.com. For example, studies on chiral separation of dansyl amino acids have used MD simulations and docking to identify key hydrogen bonding and hydrophobic interactions that govern enantiomeric binding preferences, correlating computational results with experimental observations nih.govnih.gov. The prediction of these interaction mechanisms is vital for designing selective separation methods or understanding stereoselective biological processes.

Synthetic Methodologies and Biosynthetic Considerations for D Leucyl D Leucine

Chemical Synthesis Routes for D-Dipeptides

The chemical synthesis of peptides, including those composed of D-amino acids, typically involves forming amide (peptide) bonds between protected amino acid units. Classical solution-phase peptide synthesis remains a viable strategy, particularly for large-scale production, although it requires careful management of protecting groups and coupling reagents to prevent side reactions and epimerization.

Conventional Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis involves carrying out reactions in solution, with intermediates often being isolated and purified. This approach allows for flexibility and is well-suited for the synthesis of smaller peptides like dipeptides. For the synthesis of D-dipeptides, such as D-leucyl-D-leucine, the primary challenge is maintaining the stereochemical integrity of the D-amino acid residues throughout the synthesis process. Epimerization, the loss of stereochemical purity at the α-carbon, can occur during the activation of the carboxyl group or the coupling step. Strategies to mitigate this include using mild coupling reagents and appropriate protecting groups. Solution-phase methods are particularly useful for producing peptides that are difficult to express recombinantly or for incorporating unnatural amino acids wikipedia.orgekb.egnih.gov. Recent advancements have also explored micro-flow technology to enhance control over reaction conditions in solution-phase synthesis, minimizing epimerization and improving efficiency nii.ac.jp.

Utilization of Activated Esters in Dipeptide Coupling

The formation of a peptide bond typically requires activating the carboxyl group of one amino acid to make it more reactive towards the amino group of the second amino acid. Activated esters are a common class of intermediates used for this purpose. These include esters derived from N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) (OPfp), which are relatively stable yet reactive enough to couple with amino groups bachem.com. Reagents like carbodiimides (e.g., DCC, EDC) are frequently used in conjunction with additives (e.g., HOBt) to form active esters in situ or to directly facilitate coupling, thereby minimizing epimerization orgsyn.orgmdpi.com. Another strategy involves using carbonyldiimidazole (CDI) to form CDI-activated α-amino esters. This method can be performed in a sequential one-pot manner, often without the need for a base, and has demonstrated high yields with no detectable epimerization, even with sensitive amino acid residues orgsyn.orgresearchgate.net. The use of p-nitrophenyl esters has also been noted for their utility in peptide synthesis and as substrates for enzymatic studies sci-hub.se.

Approaches for Introducing D-Leucine Residues Selectively

Ensuring the selective incorporation of D-leucine residues into a dipeptide requires methods that specifically utilize or generate the D-enantiomer of leucine (B10760876). While many chemical synthesis protocols are adaptable to D-amino acids, the availability of pure D-leucine is a prerequisite sigmaaldrich.com. Techniques for obtaining optically pure D-leucine include enzymatic resolution of racemic mixtures, such as the selective hydrolysis of N-acyl-L-leucine esters using proteolytic enzymes, which allows for the separation of the D-isomer google.com. Furthermore, the development of specific adenylation domains in nonribosomal peptide synthetases (NRPS) has shown promise for the synthesis of D-amino acid-containing peptides, although such systems are less common than those for L-amino acids nih.gov. Analytical techniques, such as chiral chromatography, are often necessary to confirm the stereochemical purity of the synthesized D-dipeptides, as the physicochemical properties of L- and D-amino acids are otherwise very similar nih.gov.

Enzymatic and Biotechnological Production of this compound Precursors

Beyond purely chemical synthesis, enzymatic and biotechnological methods offer alternative routes for producing D-leucine or D-dipeptides, often with high stereoselectivity.

Lipase-Catalyzed Esterification of D-Glucose with L-Leucyl Derivatives

Lipases are versatile enzymes employed in organic synthesis for their ability to catalyze esterification and transesterification reactions with high chemo-, regio-, and stereoselectivity unipd.itutupub.fi. Research has explored the lipase-catalyzed synthesis of amino acid esters of D-glucose. For instance, studies have reported the esterification of D-glucose with L-alanyl, L-leucyl, and L-phenylalanyl residues using lipases from Rhizomucor miehei and porcine pancreas. These reactions typically utilize unprotected amino acids in non-polar solvents, achieving high ester yields researchgate.net. While this methodology demonstrates the enzymatic synthesis of amino acid-sugar conjugates, the current literature primarily describes the use of L-leucyl derivatives for such esterifications, rather than pathways directly leading to D-leucine precursors or this compound.

Microbial Conversion Pathways for D-Leucine Generation

Microbial fermentation and bioconversion offer powerful strategies for producing D-amino acids, including D-leucine. Lactic acid bacteria, for example, have been identified as producers of D-branched-chain amino acids, including D-leucine, often through enzymes like isoleucine 2-epimerase (ILEP) which converts L-amino acids to their D-enantiomers frontiersin.orgmdpi.com. Furthermore, enzymatic synthesis pathways can be engineered using specific enzymes. For example, D-leucine can be synthesized from its α-keto acid precursor using a combination of D-amino acid oxidase (DAO) and racemase enzymes, with reported yields exceeding 80% semanticscholar.org. These biotechnological approaches are crucial for providing the D-leucine building blocks required for the synthesis of this compound.

Enzymatic Recognition and Biotransformation of D Leucyl D Leucine

Substrate Specificity of D-Amino Acid Processing Enzymes

The enzymatic machinery for D-amino acid metabolism is diverse and highly specific. Understanding the substrate preferences of these enzymes is crucial for their application in biocatalysis. This section explores the activity of several key enzymes towards D-leucine and its derivatives.

D-Carbamoylase Activity Towards N-carbamoyl-D-leucine

D-carbamoylases are essential enzymes in the "hydantoinase process," a biocatalytic method for producing optically pure D-amino acids. nih.gov These enzymes catalyze the hydrolysis of N-carbamoyl-D-amino acids to their corresponding D-amino acids. Research on D-carbamoylase from Pseudomonas sp. KNK003A has shown its activity towards a range of bulky N-carbamoylated amino acids. mdpi.com While specific kinetic data for N-carbamoyl-D-leucine with this particular enzyme is not detailed, molecular docking studies have indicated that N-carbamoyl-D-leucine is a potential substrate for this D-carbamoylase. researchgate.net

Another study on a D-carbamoylase from Arthrobacter crystallopoietes (AcHyuC) investigated its substrate spectrum, noting a preference for aromatic carbamoyl-compounds. jiangnan.edu.cn The enzyme's activity was tested against N-carbamoyl-DL-leucine, demonstrating its capability to process this substrate. jiangnan.edu.cn This enantioselective enzyme is a key component in dynamic kinetic resolution (DKR) cascades for the production of D-amino acids. jiangnan.edu.cn The "hydantoinase process" involves the stereoselective hydrolysis of a D,L-5-monosubstituted hydantoin (B18101) by a D-hydantoinase to an N-carbamoyl-D-amino acid, which is then hydrolyzed by a D-carbamoylase to the final D-amino acid. nih.gov

Table 1: Substrate Specificity of D-Carbamoylase from Pseudomonas sp. KNK003A This table is based on molecular docking analysis and qualitative activity assays.

SubstratePredicted Affinity/Activity
N-carbamoyl-D-leucinePotential substrate researchgate.net
N-carbamoyl-D-tryptophanHigh activity researchgate.net
N-carbamoyl-D-alanineHigh activity researchgate.net
N-carbamoyl-D-valinePotential substrate researchgate.net
N-carbamoyl-D-methioninePotential substrate researchgate.net

D-Amino Acid Transaminases and Their Enantioselective Catalysis

D-amino acid transaminases (DAATs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereoselective synthesis of D-amino acids from their corresponding α-keto acids. mdpi.comnih.gov Several studies have highlighted the high enantioselectivity of these enzymes in producing D-leucine.

A D-amino acid transaminase from Blastococcus saxobsidens (BlasaTA) was shown to be effective in synthesizing D-leucine from its keto analogue, 4-methyl-2-oxovalerate, with D-glutamate as the amino donor. nih.gov The reaction achieved a product yield of 99.2% and an enantiomeric excess of 99.3% for D-leucine. nih.gov Similarly, a DAAT from Aminobacterium colombiense (AmicoTA) produced D-leucine with a 98% yield and 99.1% enantiomeric excess under similar conditions. mdpi.com Another DAAT from Haliscomenobacter hydrossis (Halhy) also demonstrated high efficiency, with a 98.5% product yield and a 99.4% enantiomeric excess for D-leucine. nih.gov These findings underscore the potential of DAATs for the efficient and highly stereospecific production of D-leucine.

Table 2: Enantioselective Synthesis of D-Leucine by Various D-Amino Acid Transaminases

Enzyme SourceKeto Acid SubstrateAmino DonorProduct Yield (%)Enantiomeric Excess (%)Reference
Blastococcus saxobsidens4-methyl-2-oxovalerateD-glutamate99.299.3 nih.gov
Aminobacterium colombiense4-methyl-2-oxovalerateD-glutamate9899.1 mdpi.com
Haliscomenobacter hydrossis4-methyl-2-oxovalerateD-glutamate98.599.4 nih.gov

Leucine (B10760876) Dehydrogenase Interactions with D-Leucine

Leucine dehydrogenases (LeuDH) are enzymes that catalyze the reversible oxidative deamination of branched-chain L-amino acids to their corresponding α-keto acids, typically using NAD(H) as a cofactor. mdpi.comnih.gov While their primary role is in the metabolism of L-amino acids, their interaction with D-isomers is relevant for understanding their specificity.

Research on LeuDH from various microbial sources primarily focuses on its high specificity for L-leucine. mdpi.comnih.gov For instance, LeuDH from Pseudomonas balearica (PbLeuDH) showed a very low Km value of 0.40 mM for L-leucine, indicating it is the natural substrate. mdpi.com Similarly, studies on LeuDH from Pseudomonas aeruginosa (Pa-LDH) reported a Km of 1.1 mM for L-leucine. nih.gov The literature strongly suggests that these enzymes are highly specific for the L-enantiomer, and significant activity with D-leucine is not reported, highlighting their strict stereoselectivity. This specificity is crucial for their application in the production of L-amino acids and for the quantification of branched-chain L-amino acids in clinical settings. nih.gov

D-Stereospecific Peptidases and Hydrolysis of D-Dipeptides

The breakdown of peptides containing D-amino acids is carried out by a specialized class of enzymes known as D-stereospecific peptidases. These enzymes are of interest for their potential in various biotechnological applications, including the resolution of racemic peptide mixtures.

Characterization of Microbial D-Peptidases Active on D-Leucyl-D-Leucine

Microbial sources have been a fertile ground for the discovery of novel D-stereospecific peptidases. A study focusing on a simple and rapid screening method for such enzymes identified a D-stereospecific peptidase that hydrolyzes this compound. researchgate.net The enzyme, purified to homogeneity, was found to be a carboxylpeptidase-like peptidase specific to peptides containing D-amino acids. researchgate.net It demonstrated optimal activity at a pH of 8.0 to 8.1 and a temperature of 36°C. researchgate.net This enzyme was capable of hydrolyzing peptide bonds preceding hydrophobic D-amino acids in dipeptides, as well as in tri- and tetrapeptides. researchgate.net

Investigation of Kinetic Parameters for Dipeptidyl Hydrolysis

Kinetic analysis of the microbial D-peptidase revealed important insights into its substrate affinity. The Km value for the hydrolysis of this compound was determined to be 0.21 x 10-3 M. researchgate.net For comparison, the enzyme also showed activity towards L-leucyl-D-leucine with a Km of 0.44 x 10-3 M, indicating a higher affinity for the D-D dipeptide. researchgate.net The activity of this peptidase was inhibited by sulfhydryl reagents and certain chelators, suggesting the involvement of a sulfhydryl group in its catalytic mechanism. researchgate.net

Table 3: Kinetic Parameters of a Microbial D-Peptidase

SubstrateKm (M)
This compound0.21 x 10-3 researchgate.net
L-leucyl-D-leucine0.44 x 10-3 researchgate.net

Mechanistic Insights into Stereospecific Peptide Bond Cleavage

The hydrolysis of a peptide bond is a fundamental biochemical reaction. However, the vast majority of proteases and peptidases are stereospecific for peptide bonds formed between L-amino acids. The cleavage of a bond between two D-amino acids, as in this compound, requires specialized enzymes with a distinct stereochemical preference. These enzymes, known as D-stereospecific peptidases, are found primarily in microorganisms and play roles in processes like peptidoglycan metabolism.

Knowledge of enzymes that act on peptides containing D-amino acids is somewhat limited compared to those for L-peptides. nih.gov However, research has identified specific D-stereospecific peptidases capable of this function. One such class is D-aminopeptidases, which catalyze the release of an N-terminal D-amino acid from a peptide. researchgate.net For instance, a D-aminopeptidase from the bacterium Ochrobactrum anthropi exhibits strict D-stereospecificity, acting on peptides with a D-amino acid at the NH2-terminus. actanaturae.runih.gov

The mechanism of these enzymes often involves a serine protease catalytic machinery. Bioinformatic and molecular modeling studies of D-aminopeptidase from Ochrobactrum anthropi have identified a catalytic triad (B1167595) composed of Ser62, Lys65, and Tyr153. actanaturae.ru In this proposed mechanism, Lys65 acts as a general base, facilitating proton transfer from the catalytic Ser62 to Tyr153. This activates the serine residue for a nucleophilic attack on the carbonyl carbon of the peptide bond in this compound, leading to the formation of a tetrahedral acyl-enzyme intermediate. actanaturae.ru Subsequent hydrolysis of this intermediate releases the C-terminal D-leucine, followed by the N-terminal D-leucine, regenerating the active enzyme.

Another relevant class of enzymes is the DD-carboxypeptidases, which are known to cleave the D-Ala-D-Ala bond in bacterial cell wall precursors. wikipedia.org These enzymes also function via a serine-based mechanism, forming an acyl-enzyme intermediate. nih.gov Research has identified a D-stereospecific carboxypeptidase-like peptidase that can hydrolyze D-dipeptides. ebi.ac.uk This enzyme's activity on this compound demonstrates that specific enzymatic pathways exist for the catabolism of this compound.

Table 1: Kinetic Parameter for D-Dipeptidase Activity

Research has identified specific peptidases capable of hydrolyzing peptide bonds between D-amino acids. The table below shows the Michaelis constant (Km) for a D-stereospecific peptidase acting on this compound, indicating the enzyme's affinity for this specific substrate.

Enzyme TypeSubstrateKm (mM)Source Organism
D-stereospecific carboxypeptidase-like peptidaseThis compound0.21Microbial

This table is based on data reported for a carboxylpeptidase-like peptidase specific to D-amino acid peptides. ebi.ac.uk

Chiral Inversion Processes Involving D-Leucine

Once the peptide bond of this compound is cleaved, the resulting free D-leucine can be metabolized. Since D-amino acids are not typically incorporated into proteins in higher organisms, they are often converted into their corresponding L-enantiomers through a process known as chiral inversion. uliege.be This is not a direct isomerization but a multi-step enzymatic pathway. For D-leucine, this conversion is unidirectional, transforming the D-form into the metabolically ubiquitous L-form. uliege.beuniprot.org

The Indispensable Role of D-Amino Acid Oxidase (DAO) in D-Leucine Conversion

The first and rate-limiting step in the chiral inversion of D-leucine is catalyzed by D-Amino Acid Oxidase (DAO, EC 1.4.3.3). ebi.ac.uk DAO is a flavoenzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze the oxidative deamination of neutral and basic D-amino acids. researchgate.netscispace.com This enzyme is found in high concentrations in the peroxisomes of the kidney and liver in most mammals. ebi.ac.uk

The essential role of DAO in this process has been unequivocally demonstrated through studies using mutant mice that lack DAO activity (ddY/DAO⁻). When these mice were administered D-leucine, they were unable to convert it to its corresponding α-keto acid or to L-leucine, unlike their normal counterparts (ddY/DAO⁺). ebi.ac.uk This finding clearly establishes that DAO is indispensable for initiating the chiral inversion of D-leucine. ebi.ac.uk In the absence of DAO activity, D-amino acids can accumulate in tissues and body fluids. researchgate.netscispace.com

Mechanisms of Chiral Inversion and Associated Enzymology

The chiral inversion of D-leucine to L-leucine is a two-step metabolic pathway involving two distinct classes of enzymes.

Step 1: Oxidative Deamination. The process begins with the action of D-Amino Acid Oxidase (DAO). DAO oxidizes D-leucine to form its corresponding α-keto acid, which is α-ketoisocaproic acid (KIC). ebi.ac.ukrcsb.org This reaction also produces ammonia (B1221849) (NH₃) and hydrogen peroxide (H₂O₂) as byproducts. wikipedia.org The α-keto acid intermediate is achiral, meaning it has lost the stereocenter of the original amino acid.

Step 2: Reductive Amination (Transamination). The α-ketoisocaproic acid produced in the first step then serves as a substrate for a second enzyme, a transaminase (also known as an aminotransferase). This enzyme catalyzes the transfer of an amino group from a donor molecule (often L-glutamate) to α-ketoisocaproic acid. Crucially, transaminases are stereospecific for producing L-amino acids. The result of this reaction is the formation of L-leucine, which can then be utilized by the body for protein synthesis or other metabolic functions. ebi.ac.ukrcsb.org This sequential conversion through an α-keto acid intermediate is the sole pathway for the chiral inversion of D-leucine to its L-enantiomer in mammals. ebi.ac.uk

Table 2: Enzymatic Pathway of D-Leucine Chiral Inversion

The conversion of D-leucine to L-leucine is a sequential two-step process, each catalyzed by a specific class of enzyme.

StepReactionEnzyme(s)CofactorKey Function
1D-leucine → α-ketoisocaproic acid + NH₃ + H₂O₂D-Amino Acid Oxidase (DAO)FADOxidative deamination of D-leucine to its achiral α-keto acid. ebi.ac.ukrcsb.org
2α-ketoisocaproic acid → L-leucineTransaminases (Aminotransferases)Pyridoxal phosphate (B84403) (PLP)Stereospecific amination of the α-keto acid to form L-leucine. ebi.ac.ukrcsb.org

Regulatory and Functional Roles of D Leucyl D Leucine in Biological Systems Excluding Human Clinical Data

D-Amino Acid Influence on Bacterial Physiology and Community Interactions

D-Leucine and its Derivatives in Bacterial Cell Wall Remodeling

D-amino acids, including D-leucine, play a critical role in the structural integrity and remodeling of bacterial cell walls, primarily through their incorporation into peptidoglycan (PG) frontiersin.orgresearchgate.netresearchgate.net. PG, a mesh-like polymer, provides bacteria with shape, strength, and resistance to osmotic pressure researchgate.netasm.org. D-amino acids, such as D-alanine (D-Ala) and D-glutamic acid (D-Glu), are fundamental constituents of the PG peptide chains, often found at specific positions and contributing to the wall's resistance to proteases frontiersin.orgresearchgate.netresearchgate.net.

Bacteria can synthesize and incorporate a variety of D-amino acids, including non-canonical ones, into their PG. This process can involve direct incorporation into PG precursor subunits in the cytosol or periplasmic editing of the mature polymer researchgate.netmicrobiologyresearch.org. For instance, Vibrio cholerae produces D-methionine (D-Met) and D-leucine (D-Leu) via a broad-spectrum racemase enzyme (BsrV). These D-amino acids are incorporated into PG during the stationary phase, modulating its synthesis and strength by signaling wall-building proteins to slow production frontiersin.orgoup.com. Similarly, Bacillus subtilis produces D-tyrosine (D-Tyr) and D-phenylalanine (D-Phe), which also influence PG composition, amount, and strength frontiersin.org. The incorporation of these D-amino acids into the PG can alter its chemical properties and amount, serving as an adaptive strategy for bacteria to respond to environmental challenges researchgate.netresearchgate.netfrontiersin.orgoup.com. In some cases, alternative D-amino acids like D-aspartic acid or D-serine can confer tolerance to certain bactericidal agents when substituted into the PG stem peptide frontiersin.orgresearchgate.net.

Modulation of Bacterial Biofilm Formation and Dispersal by D-Amino Acids

D-amino acids are recognized as potent signaling molecules that significantly influence bacterial biofilm formation and dispersal frontiersin.orgontosight.ainih.govtandfonline.comcapes.gov.broup.comembopress.orgnih.govnih.govnih.govresearchgate.netfrontiersin.org. Biofilms are structured communities of bacteria encased in an extracellular matrix, offering protection and facilitating survival. D-amino acids, particularly a mixture of D-leucine, D-methionine, D-tyrosine, and D-tryptophan, have been shown to inhibit biofilm formation and trigger the disassembly of established biofilms in species like Bacillus subtilis at nanomolar concentrations ontosight.ainih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net.

Research indicates that D-amino acids also affect biofilm formation in other significant bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa nih.govtandfonline.comcapes.gov.brnih.govresearchgate.netfrontiersin.orgresearchgate.net. For example, D-leucine, D-methionine, D-tryptophan, and D-tyrosine have been observed to reduce P. aeruginosa biofilm formation by over 50% at a concentration of 5 mM researchgate.net. D-histidine has also shown efficacy in inhibiting P. aeruginosa biofilm formation and promoting disassembly nih.govresearchgate.net. The specific effectiveness of different D-amino acids can vary depending on the bacterial strain being tested nih.gov.

D-Amino Acids as Interkingdom Signaling Molecules in Complex Ecosystems

D-amino acids produced by bacteria serve as interkingdom signaling molecules, mediating complex interactions between microbes and their hosts, including mammals and plants frontiersin.orgasm.orgontosight.aioup.comnih.govmdpi.com. In mammalian systems, these bacterial D-amino acids are recognized by host receptors and enzymes, such as D-amino acid oxidase (DAO) and sweet taste receptors (T1R2/3) nih.gov. This recognition can trigger direct toxic responses or indirect actions, such as modulating antimicrobial peptides and influencing the host immune system ontosight.ainih.gov. For instance, D-leucine and D-phenylalanine, found in respiratory isolates of Staphylococcus species, can inhibit the release of antimicrobial peptides by activating sweet taste receptors, potentially shaping the microbial community of the upper airways nih.gov.

In the intestinal mucosa, mammalian DAO catalyzes the oxidation of bacterial D-amino acids, like D-alanine, to produce hydrogen peroxide (H2O2), which possesses antimicrobial activity and limits the colonization of pathogens such as Vibrio cholerae nih.gov. DAO also influences the composition of the commensal microbiota by modulating the availability of D-amino acids for bacterial growth nih.gov.

In plant-microbe interactions, D-amino acids also play a role. The soil bacterium Pseudomonas putida produces D-canavanine (D-CAN) from the plant-derived L-canavanine. D-CAN significantly alters the peptidoglycan structure of Rhizobiales bacteria, impairing PG synthesis and cell division, thereby modulating microbial diversity in the soil through interspecies metabolic crosstalk. These findings highlight the broad impact of bacterial D-amino acids in shaping ecological interactions across different kingdoms.

Microbial Metabolic Utilization of D-Leucine Enantiomers

Diverse Bacterial Phyla Capable of D-Leucine Assimilation

Bacteria exhibit a significant capacity for synthesizing and utilizing D-amino acids, including D-leucine frontiersin.orgresearchgate.netmdpi.com. Many bacterial phyla are known to produce and incorporate D-amino acids into their cell walls researchgate.netresearchgate.net. For example, Vibrio cholerae (Proteobacteria) produces D-Met and D-Leu, while Bacillus subtilis (Firmicutes) produces D-Tyr and D-Phe frontiersin.org. Staphylococcus aureus (Firmicutes) can secrete D-Ala and D-Leu, and Deinococcus radiodurans releases substantial amounts of D-Ala and D-Threonine.

While specific phyla are not exhaustively cataloged for D-leucine assimilation, the general ability of bacteria to synthesize and incorporate D-amino acids into their peptidoglycan suggests widespread assimilation capabilities across various bacterial groups. The synthesis of D-amino acids is often facilitated by racemase enzymes, which convert L-amino acids into their D-enantiomers researchgate.netresearchgate.netasm.orgoup.comontosight.ai. These racemases can be specific or broad-spectrum, contributing to the diverse pool of D-amino acids available for bacterial metabolism and cell wall construction frontiersin.orgresearchgate.netresearchgate.netasm.org. Studies have identified D-amino acid-utilizing bacteria across phyla including Actinobacteria, Proteobacteria, Bacteroidetes, and Firmicutes, with genera like Arthrobacter (Actinobacteria) and various members of Proteobacteria and Firmicutes showing significant capabilities nih.govresearchgate.net.

Pathways for D-Leucine Catabolism in Microorganisms

While the primary roles of D-leucine and other D-amino acids in bacteria involve peptidoglycan synthesis and signaling, they can also be utilized as nutrient sources or undergo catabolism through specific pathways. In mammalian systems, D-amino acid oxidase (DAO) is a key enzyme that metabolizes bacterial D-amino acids, producing hydrogen peroxide (H2O2) with antimicrobial effects nih.gov. This highlights a host-mediated catabolic process interacting with bacterial D-amino acids.

Some bacteria possess the ability to absorb and metabolize D-amino acids, which can influence their levels and biological activities within microbial communities, such as the gut microbiome oup.com. The catabolism of D-leucine, less straightforward than its L-enantiomer due to enzyme specificity, typically involves its conversion into a keto acid. This keto acid can then enter various metabolic pathways, potentially contributing to energy production ontosight.ai. Key enzymes involved in this process include D-amino acid dehydrogenases, which oxidize D-leucine to its corresponding keto acid ontosight.ai. Marine bacteria, for instance, can utilize various D-amino acids, with conversion to α-keto acids being a common pathway, often mediated by D-amino acid oxidoreductases/dehydrogenases or transaminases frontiersin.org. While specific catabolic pathways for D-leucine in all bacteria are not fully elucidated, the ability of many bacteria to assimilate D-leucine indicates the presence of functional metabolic routes for its breakdown and utilization.

Advanced Methodologies for D Leucyl D Leucine Research

Analytical Techniques for Enantiomeric Analysis

The accurate separation and quantification of stereoisomers are fundamental to understanding the biological roles and chemical properties of D-leucyl-D-leucine. Chiral chromatography and mass spectrometry are the cornerstones of this analytical endeavor.

Chiral Chromatography (HPLC, GC-MS with chiral derivatization)

Chiral chromatography is a powerful technique for separating enantiomers. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective analysis of this compound. nih.gov For instance, antibiotic-based CSPs, such as those with teicoplanin (Chirobiotic T) or ristocetin (B1679390) A (Chirobiotic R), have been successfully employed to resolve dipeptides like leucyl-leucine. nih.gov The retention of the dipeptide stereoisomers on these columns is influenced by the pH of the mobile phase, which affects the ionization state of the molecules and their interaction with the chiral selector. nih.gov Studies have shown that dipeptides ending in a D-amino acid, such as this compound, are often more strongly retained on these types of columns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization offers another robust approach. nih.gov This method involves chemically modifying the analyte to introduce a chiral center, which then allows for separation on a standard achiral GC column. Alternatively, the underivatized or achirally derivatized analyte can be separated on a chiral GC column. sigmaaldrich.comresearchgate.net Derivatization is often necessary for amino acids and peptides to increase their volatility for GC analysis. sigmaaldrich.com This process, if done correctly, does not cause racemization and allows for successful enantiomeric separation. sigmaaldrich.com

Key Parameters in Chiral Chromatography of Leucine (B10760876) Dipeptides
TechniqueChiral Stationary Phase (CSP) / Derivatization AgentMobile Phase / Carrier Gas ConditionsDetection MethodKey Finding
Chiral HPLCTeicoplanin (Chirobiotic T)Reversed-phase conditions, pH variationUVDipeptides terminating in D-Leu are retained longer. nih.gov
Chiral GC-MSChirasil-L-Val capillary columnProgrammed temperature ramp with Helium carrier gasMass Spectrometry (SIM mode)Effective separation of D- and L-leucine enantiomers after derivatization. nih.govresearchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound. nih.gov When coupled with chromatographic separation techniques like HPLC or GC, it provides high sensitivity and specificity. Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isobaric amino acids like leucine and isoleucine, which have the same mass. nih.govwvu.edusciex.com This is achieved by analyzing the fragmentation patterns of the precursor ions. wvu.edu

For quantification, a stable isotope-labeled internal standard of this compound can be used to ensure accuracy and precision. nih.gov High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the sensitive determination of D- and L-isomers of leucine in biological matrices. nih.gov These methods can achieve separation without derivatization using specific chiral columns and optimized mobile phases. nih.gov

Biochemical and Enzymatic Assay Development

To investigate the biological activity and metabolic fate of this compound, the development of specific biochemical and enzymatic assays is essential. These assays allow for the measurement of enzyme kinetics and the tracing of metabolic pathways.

Spectrophotometric and Fluorometric Assays for Enzyme Activity

Spectrophotometric and fluorometric assays are widely used to measure the activity of enzymes that may act on this compound. creative-enzymes.comthermofisher.com These assays monitor the change in absorbance or fluorescence over time as a substrate is converted to a product. creative-enzymes.com For instance, the activity of a dipeptidase that hydrolyzes this compound could be measured by coupling the release of D-leucine to a subsequent enzymatic reaction that produces a colored or fluorescent product. nih.gov A fluorometric assay for membrane dipeptidase, for example, detects the released D-amino acid using D-amino acid oxidase, which produces hydrogen peroxide that in turn reacts to form a highly fluorescent compound. nih.gov

Fluorometric assays, in general, offer high sensitivity. nih.gov For example, the use of ortho-phthaldialdehyde (OPA) can form a fluorescent adduct with released α-amino groups, providing a rapid method for assaying peptidase activity. capes.gov.br The development of rotor-fluorogenic D-amino acids also enables the real-time monitoring of transpeptidation reactions. nih.gov

Comparison of Assay Techniques for Enzyme Activity
Assay TypePrincipleExample ApplicationAdvantages
SpectrophotometricMeasures change in light absorbance. creative-enzymes.comMonitoring oxidoreductase activity using NADH/NADPH absorbance at 340 nm. creative-enzymes.comcreative-enzymes.comCost-effective, robust, and reproducible. creative-enzymes.com
FluorometricMeasures change in fluorescence intensity. nih.govDetection of D-amino acid release from dipeptides. nih.govHigh sensitivity. nih.gov

Isotopic Labeling Techniques for Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound within a biological system. creative-proteomics.com In metabolic flux analysis (MFA), cells or organisms are supplied with a substrate, such as this compound, that has been enriched with a stable isotope (e.g., ¹³C or ¹⁵N). creative-proteomics.comresearchgate.net As the labeled compound is metabolized, the isotopes are incorporated into downstream metabolites. nih.gov By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry or NMR, the flow of atoms through metabolic pathways can be quantified. nih.govfrontiersin.org This provides a detailed picture of the metabolic fluxes and helps to elucidate the pathways involving this compound. nih.govfrontiersin.org

Computational Chemistry and Bioinformatics

Computational approaches provide valuable insights into the properties and interactions of this compound at the molecular level, complementing experimental data.

Computational chemistry methods, such as molecular modeling, can be used to predict the three-dimensional structure and conformational dynamics of this compound. acs.orgnih.govresearchgate.net These models can help to understand how the dipeptide interacts with biological targets like enzymes or receptors. frontiersin.orgnih.gov Quantum chemistry methods can be employed to study the electronic properties and reactivity of the molecule. acs.org

Bioinformatics tools are essential for analyzing and interpreting the large datasets generated in this compound research. nih.gov For example, peptide analysis tools can be used to predict properties of the dipeptide, and databases of protein structures can be searched to identify potential binding partners. mdpi.combio.tools Bioinformatics is also crucial in the analysis of data from metabolic flux experiments, helping to construct and refine metabolic network models. genscript.comoup.com

Molecular Docking for Ligand-Protein Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This methodology is instrumental in characterizing the binding site of a protein that interacts with a ligand, such as this compound. The process allows researchers to visualize the interaction at an atomic level, providing insights into the binding affinity and specificity.

The primary steps in a molecular docking study involve the preparation of both the protein (receptor) and the this compound (ligand) structures. The three-dimensional structure of the target protein is often obtained from experimental methods like X-ray crystallography or can be predicted using techniques such as homology modeling. This structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the potential binding site or "pocket". mdpi.com The this compound molecule is similarly prepared by generating its 3D conformation.

Docking algorithms then systematically sample a large number of possible orientations and conformations of the ligand within the protein's binding site. mdpi.com Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy of the protein-ligand complex. mdpi.com Lower scores typically indicate a more favorable binding interaction.

The results of a molecular docking simulation provide detailed information about the binding mode of this compound. This includes identifying the key amino acid residues in the protein's active site that form interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. For example, studies on designed leucine-rich repeat (LRR) proteins that bind muramyl dipeptide (MDP), another small peptide ligand, have utilized molecular docking to identify two distinct binding sites and characterize the interactions. nih.gov While specific docking studies on this compound are not extensively detailed in available literature, the methodology would be analogous. The insights gained can guide further research, such as site-directed mutagenesis, to validate the importance of specific residues for binding.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
ParameterDescriptionExample Value/Finding
Binding Affinity (Score)Estimated free energy of binding; a lower value indicates stronger binding.-8.5 kcal/mol
Interacting ResiduesAmino acids in the protein's binding pocket that form significant contacts with the ligand.Asp-255, Asp-273, Lys-250
Type of InteractionsThe nature of the chemical bonds formed between the ligand and the protein.Hydrogen bonds, Hydrophobic interactions, Ionic bonds
Key Hydrogen BondsSpecific hydrogen bonds that are critical for binding orientation and stability.This compound (Amine group) with Asp-255 (Carboxyl group)
Binding Pocket LocationThe specific region on the protein where the ligand binds.Located within a cavity between two protein domains. nih.gov

Bioinformatic Approaches for Identifying D-Amino Acid Related Genes and Pathways

Bioinformatics provides a powerful toolkit for identifying genes and metabolic pathways associated with D-amino acids, including the synthesis or degradation of dipeptides like this compound. These computational approaches leverage the vast amount of genomic and transcriptomic data available in public databases.

One fundamental approach is sequence similarity searching . Tools like BLAST (Basic Local Alignment Search Tool) can be used to search entire genomes for sequences that are homologous to known genes involved in D-amino acid metabolism. azolifesciences.com For instance, one could search for genes encoding enzymes such as amino acid racemases (which convert L-amino acids to D-amino acids), D-amino acid oxidases, or D-aminopeptidases. The identification of such genes in an organism's genome would suggest the presence of pathways involving D-amino acids.

Another key bioinformatic strategy is pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). genome.jp KEGG contains a collection of manually drawn pathway maps representing current knowledge on metabolism and other cellular processes. genome.jp Researchers can search these databases for pathways involving D-amino acids to identify all the genes and enzymes known to be involved. This can reveal the metabolic context of this compound, such as its potential synthesis from D-leucine or its role in other metabolic routes.

Furthermore, genome context methods can infer functional relationships between genes. oup.com For example, genes that are consistently found together in operons across different bacterial species are likely to be functionally related. If a gene of unknown function is found in an operon with known D-amino acid-related genes, it can be inferred that the unknown gene may also play a role in that process. oup.com

Transcriptomic analysis, such as RNA-Seq, combined with bioinformatic tools, can identify genes whose expression levels change in the presence of this compound. nih.gov By comparing the gene expression profiles of cells grown with and without the dipeptide, researchers can identify upregulated or downregulated genes, which may be involved in its transport, metabolism, or signaling effects. Functional annotation tools like DAVID can then be used to identify enriched biological themes or pathways within the list of differentially expressed genes. nih.gov

Table 2: Bioinformatic Tools and Databases for D-Amino Acid Research
Tool/DatabaseCategoryApplication in D-Amino Acid Research
BLASTSequence Similarity SearchIdentifying homologous genes to known D-amino acid metabolizing enzymes (e.g., racemases, oxidases). azolifesciences.com
KEGGPathway DatabaseIdentifying known metabolic pathways involving D-amino acids and their associated genes. genome.jp
Gene Ontology (GO)Functional AnnotationAnalyzing lists of differentially expressed genes to find enriched biological processes related to D-amino acid response. nih.gov
GenScanGene PredictionIdentifying complete gene structures in newly sequenced genomic DNA to locate potential D-amino acid-related genes. azolifesciences.com
ExpasyProteomics ServerAnalyzing physicochemical parameters of proteins identified as potentially interacting with D-amino acids. expasy.org

Homology Modeling of this compound Interacting Proteins

Homology modeling, also known as comparative modeling, is a computational method used to construct an atomic-resolution model of a "target" protein from its amino acid sequence. wikipedia.org This method relies on the existence of a related homologous protein (a "template") with an experimentally determined three-dimensional structure. wikipedia.org Since protein structure is more conserved throughout evolution than protein sequence, this approach is highly valuable for studying proteins that may interact with this compound but lack an experimentally solved structure. wikipedia.org

The process of homology modeling involves several key steps. First, a suitable template structure is identified by searching protein structure databases like the Protein Data Bank (PDB) using the target protein's amino acid sequence. nih.gov Tools like BLAST are used for this initial search. The quality of the resulting model is highly dependent on the sequence identity between the target and the template; higher identity generally leads to a more accurate model. wikipedia.org

Once a template is selected, the target sequence is aligned with the template sequence. This alignment is crucial as it maps the residues of the target onto the template structure. wikipedia.org Based on this alignment, a 3D model of the target protein is built. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for any insertions or deletions (indels). nih.gov Finally, the side chains of the amino acids are modeled.

The resulting model is then evaluated for its quality using various computational tools that check for proper stereochemistry, bond lengths, and angles. Servers like SWISS-MODEL provide a fully automated workflow for homology modeling, from template selection to model building and quality estimation. nih.gov

For this compound research, if a protein is hypothesized to be a receptor or an enzyme that binds this dipeptide, but its structure is unknown, homology modeling can provide a crucial structural model. This model can then be used in subsequent studies, such as the molecular docking analyses described in section 6.3.1, to predict how this compound binds to the protein and to formulate hypotheses about its function. nih.gov

Table 3: Steps in Homology Modeling of a Potential this compound Interacting Protein
StepDescriptionCommon Tools/Servers
Template SelectionIdentifying one or more known protein structures that are homologous to the target sequence.BLAST, FASTA, SWISS-MODEL nih.gov
Sequence AlignmentAligning the target protein's amino acid sequence with the template's sequence.ClustalW, T-Coffee
Model BuildingGenerating the 3D coordinates of the target protein based on the template structure and the alignment.MODELLER, SWISS-MODEL nih.gov
Loop ModelingModeling the regions of the protein (loops) that are different between the target and the template.MODELLER, SuperLooper
Model Refinement & EvaluationOptimizing the model's geometry and assessing its quality.ProCheck, WHAT IF, QMEAN

Future Directions and Emerging Research Perspectives for D Leucyl D Leucine

Discovery of Novel Biological Functions in Unexplored Biological Systems

The presence and function of D-amino acids and their peptides in various biological systems are increasingly recognized as significant. While L-amino acids form the basis of proteins, D-amino acids and D-peptides are found in bacterial cell walls, antibiotics, and have roles in signaling pathways and as metabolic intermediates chromatographyonline.commdpi.com. Future research could focus on uncovering novel biological functions of D-leucyl-D-leucine in systems that have been less explored. This includes investigating its potential roles in extremophilic organisms, under conditions of cellular stress, or within specific cellular compartments where its unique stereochemistry might confer distinct biochemical properties. For instance, studies have identified D-leucine as a metabolite in certain biological contexts, suggesting that dipeptides formed from it could also play uncharacterized roles nih.govfrontiersin.orgnih.gov. Unraveling these functions could reveal new therapeutic targets or biochemical pathways.

Engineering of Enzymes and Microorganisms for this compound Bioproduction

Efficient and sustainable production of this compound is crucial for its widespread research and potential application. Future research in this area could focus on the engineering of enzymes and microorganisms for its bioproduction. This involves identifying or engineering specific enzymes, such as D-peptidases, that can catalyze the formation of this compound with high specificity and yield jst.go.jpoup.com. Metabolic engineering of microbial strains could also be employed to create robust cellular factories capable of synthesizing this compound from simple precursors. This approach would offer an alternative to traditional chemical synthesis, potentially reducing costs and environmental impact. Research into optimizing fermentation conditions and downstream processing for these engineered systems will be key to achieving scalable bioproduction.

Rational Design of this compound Analogues for Specific Research Applications

The precise structure of this compound suggests opportunities for rational design to create analogues with tailored properties for specific research applications. Future work could involve synthesizing derivatives of this compound by modifying its amino acid residues, peptide bonds, or by incorporating other functional groups. Structure-activity relationship (SAR) studies will be essential in understanding how these modifications affect the dipeptide's biological activity, stability, and interaction with molecular targets researchgate.net. Such designed analogues could serve as valuable research tools, for example, as probes to study enzymatic mechanisms, as building blocks for novel peptidomimetics, or as potential therapeutic agents with enhanced specificity or efficacy.

Systems Biology Approaches to Map the D-Leucine Metabolome and Interactome

Understanding the broader metabolic context of D-leucine and its derived peptides, such as this compound, is vital. Future research employing systems biology approaches can map the D-leucine metabolome and interactome. This involves utilizing advanced analytical techniques like mass spectrometry coupled with chromatography to identify and quantify D-leucine and its related metabolites within complex biological samples nih.govfrontiersin.orgmdpi.com. Furthermore, integrating metabolomic data with proteomic and genomic information can help elucidate the complete interaction network (interactome) in which this compound participates. Such comprehensive mapping can reveal its role in cellular signaling, metabolic regulation, and disease pathogenesis, paving the way for targeted interventions.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for D-leucyl-D-leucine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) and solution-phase coupling are primary methods. SPPS offers advantages in purity control via iterative deprotection and washing steps, while solution-phase synthesis may require orthogonal protecting groups (e.g., Fmoc for amine protection). Optimization involves adjusting solvent polarity (e.g., DMF for SPPS), temperature (0–25°C to minimize racemization), and coupling agents (HOBt/DIC). Post-synthesis purification via reverse-phase HPLC with C18 columns and mobile phases (acetonitrile/water with 0.1% TFA) is critical. Yield optimization can employ Design of Experiments (DoE) to test variables like reagent stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves stereochemistry and confirms peptide bonding. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight (e.g., m/z 316.5117 for C15H32N2O3Si). Infrared (IR) spectroscopy identifies amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹). Chromatographic purity is assessed via HPLC retention time consistency and diode-array UV spectra. Always compare data with literature values (e.g., NIST spectral databases) and report deviations with justification .

Q. What biological roles or mechanisms have been proposed for this compound, and how can its activity be validated in vitro?

  • Methodological Answer : Limited studies suggest roles in bacterial signaling or peptide degradation pathways. For validation, use enzyme inhibition assays (e.g., proteolytic stability tests with trypsin/chymotrypsin) or microbial growth assays (e.g., broth microdilution for antimicrobial activity). Include positive controls (known inhibitors) and negative controls (solvent-only). Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Employ a modular synthesis approach to systematically vary side chains (e.g., substituting leucine with valine or isoleucine). Use computational tools (Molecular Dynamics or DFT calculations) to predict conformational stability and binding affinities. Validate predictions via biophysical assays (Surface Plasmon Resonance for binding kinetics) or crystallography (X-ray/NMR structures). Apply multivariate analysis to correlate structural features with activity .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Cross-examine methodologies: (1) Compare assay conditions (e.g., pH, ionic strength) that may alter peptide stability. (2) Validate cell line/strains (e.g., ATCC authentication) and culture media. (3) Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). If discrepancies persist, conduct meta-analyses to identify confounding variables (e.g., batch-to-batch peptide purity) .

Q. How can advanced spectral techniques resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer : Use Vibrational Circular Dichroism (VCD) or X-ray crystallography to unambiguously determine absolute configuration. For crystalline samples, single-crystal XRD provides precise bond angles and chiral centers. If crystallization fails, apply Marfey’s reagent for post-synthesis chiral derivatization followed by HPLC-UV analysis. Cross-validate with optical rotation data ([α]D) and reference to known D/L enantiomer libraries .

Q. What computational models are suitable for predicting the physicochemical properties of this compound, and how can they guide experimental work?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes). QSPR models correlate logP or solubility with structural descriptors (e.g., topological polar surface area). Use MD simulations (GROMACS) to study conformational dynamics in aqueous vs. lipid environments. Validate predictions experimentally: e.g., compare calculated logP (via ChemAxon) with shake-flask measurements .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Fit data to sigmoidal dose-response curves (4-parameter logistic model) using software like GraphPad Prism. Calculate IC50/EC50 values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For outliers, apply Grubbs’ test or robust regression. Report raw data and processing steps (e.g., normalization to controls) to ensure reproducibility .

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound preparation?

  • Methodological Answer : Adhere to the "Experimental" section guidelines in Beilstein Journal of Organic Chemistry: detail reagent grades, equipment (model numbers), and step-by-step protocols (mixing times, temperatures). Include Supplementary Information for extensive datasets (e.g., HPLC chromatograms, NMR spectra). Use InChIKeys (e.g., MVYHDGJIHFLCOJ-UHFFFAOYSA-N) for unambiguous compound identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.